1-(2-Ethylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one typically involves the reaction of appropriate pyrazole derivatives with pyrimidine precursors under controlled conditions. One common method involves the cyclization of 2-ethylpyrazole with a suitable pyrimidine derivative in the presence of a base and a solvent such as ethanol or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, often using halogenated derivatives as intermediates
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2-Ethylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties, showing cytotoxic activities against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 1-(2-Ethylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one involves its interaction with specific molecular targets, such as CDKs. By inhibiting these enzymes, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells. The molecular pathways involved include the disruption of CDK/cyclin complexes and the induction of cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities and is used in anticancer research
Uniqueness
1-(2-Ethylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one stands out due to its specific substitution pattern, which may confer unique binding properties and selectivity towards certain molecular targets. This uniqueness can enhance its therapeutic potential and reduce off-target effects compared to other similar compounds .
Properties
Molecular Formula |
C10H11N3O |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-(2-ethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone |
InChI |
InChI=1S/C10H11N3O/c1-3-9-4-10-11-5-8(7(2)14)6-13(10)12-9/h4-6H,3H2,1-2H3 |
InChI Key |
XWHLSMJVICOICB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C=C(C=NC2=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.